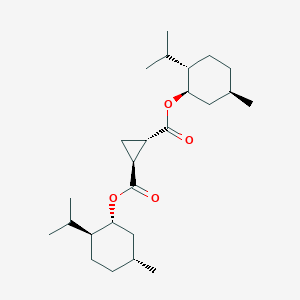

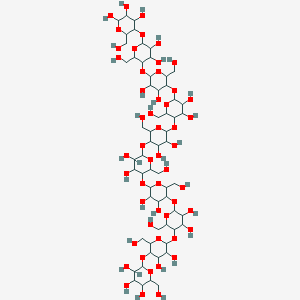

(1S,2S)-bis((1R,2S,5R)-2-isopropyl-5-methylcyclohexyl) cyclopropane-1,2-dicarboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Neomenthol is a monoterpenoid compound found in the peppermint herb, Mentha piperita L . This menthol isomer is generally used as an additive in oral hygiene products and as a flavoring agent in food and beverages .

Synthesis Analysis

A one-pot biosynthesis of (1R,2S,5R)-(−)-menthol and (1S,2S,5R)-(+)-neomenthol from pulegone has been reported . This process uses recombinant Escherichia coli extracts containing the biosynthetic genes for an “ene”-reductase (NtDBR from Nicotiana tabacum) and two menthone dehydrogenases .Molecular Structure Analysis

The molecular structure of neomenthol consists of a cyclohexane ring with two methyl groups and one isopropyl group attached .Applications De Recherche Scientifique

Oxidation and Functionalization of Cyclopropane Derivatives

Increasing interest in the three-membered ring structure, notably cyclopropane derivatives, for drug development has led to the exploration of efficient transformation methods. The oxidation of the methylene group adjacent to cyclopropane is a significant area of study, as it provides a direct route towards carbonylcyclopropanes. This method facilitates avoiding unnecessary synthetic stages and adheres to the principles of atom economy. Various oxidants, including ozone, dioxiranes, CrO3, and catalytic systems based on transition metals, have been employed to achieve the oxidation of cyclopropane derivatives. The choice of oxidant plays a crucial role in the selectivity and outcome of the reaction, with RuO4 and TFDO demonstrating notable effectiveness in specific contexts. This approach is deemed to have substantial potential for synthetic organic chemistry applications (Sedenkova, Andriasov, Kuznetsova, & Averina, 2018).

Environmental Fate and Toxicity of Brominated Flame Retardants

The environmental presence and potential risks associated with novel brominated flame retardants (NBFRs) in indoor air, dust, consumer goods, and food have been critically reviewed. The research underscores the necessity for further investigation into the occurrence, environmental fate, and toxicity of NBFRs. Significant knowledge gaps exist for many NBFRs, highlighting the need for optimized analytical methods and additional research on indoor environments and emission sources. The findings indicate concerns regarding high concentrations of specific NBFRs, such as EH-TBB, BEH-TEBP, DBDPE, and BTBPE, and their potential health implications (Zuiderveen, Slootweg, & de Boer, 2020).

Hydrogen Storage and Delivery in Organic Compounds

A comprehensive overview of the feasibility of using organic compounds as hydrogen carriers has been conducted. The study explores various classes of compounds, including cycloalkanes and polycyclic alkanes, for their potential in hydrogen storage and delivery. Methylcyclohexane is identified as a promising candidate within the cycloalkanes class, despite its maximum releasable hydrogen content being about 7.2wt%. The review also discusses the performance of different catalysts in the dehydrogenation of organic compounds, emphasizing the challenges related to side reactions and catalyst deactivation (Bourane, Elanany, Pham, Katikaneni, & S. 2016).

Propriétés

IUPAC Name |

bis[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] (1S,2S)-cyclopropane-1,2-dicarboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H42O4/c1-14(2)18-9-7-16(5)11-22(18)28-24(26)20-13-21(20)25(27)29-23-12-17(6)8-10-19(23)15(3)4/h14-23H,7-13H2,1-6H3/t16-,17-,18+,19+,20+,21+,22-,23-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKUZYZZYXCUVKO-PKZPLIPCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C(C1)OC(=O)C2CC2C(=O)OC3CC(CCC3C(C)C)C)C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@H]([C@@H](C1)OC(=O)[C@H]2C[C@@H]2C(=O)O[C@@H]3C[C@@H](CC[C@H]3C(C)C)C)C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H42O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1S,2S)-bis((1R,2S,5R)-2-isopropyl-5-methylcyclohexyl) cyclopropane-1,2-dicarboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(8S,9S,10R,13S,14S,17S)-17-[(1S)-1-Hydroxyethyl]-10,13-dimethyl-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B116974.png)

![5-[(2-Aminoacetyl)amino]-2,4,6-triiodobenzene-1,3-dicarboxylic acid](/img/structure/B116988.png)

![5-[(2-Chloroacetyl)amino]-2,4,6-triiodobenzene-1,3-dicarboxylic acid](/img/structure/B116993.png)

![3-[Acetyl(methyl)amino]-2,4,6-triiodo-5-(methylcarbamoyl)benzoic acid](/img/structure/B116995.png)